2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone chemical properties
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS No. 1359829-52-9), a sophisticated chemical intermediate of significant interest to the pharmaceutical industry. We will delve into its core chemical and physical properties, spectroscopic profile, and primary synthetic routes. The narrative emphasizes the molecule's notable reactivity, conferred by its α-bromo ketone functional group, and explores its critical application as a key building block and potential impurity in the synthesis of the antiplatelet agent, Prasugrel. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical landscape.
Introduction: A Molecule of Strategic Importance
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is an organic compound featuring a unique combination of structural motifs: a reactive α-bromoketone, a strained cyclopropyl ring, and an electronically modified 4-fluorophenyl group.[1] While a valuable reagent in its own right, its primary significance stems from its role as a key intermediate in the manufacturing of Prasugrel, a potent antiplatelet medication used to prevent thrombotic events.[2][3]
The inclusion of the cyclopropyl fragment is a deliberate choice in modern medicinal chemistry. This small, strained ring system is known to confer a range of beneficial properties to drug candidates, including enhanced metabolic stability, increased potency, and improved membrane permeability.[4] The fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and interactions with biological targets.[1] Consequently, understanding the precise chemical behavior of this intermediate is paramount for optimizing the synthesis of Prasugrel and controlling the purity of the final active pharmaceutical ingredient (API), where it may be present as a critical impurity.[5][6][7]
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic characteristics is foundational for its application in synthesis and analysis.
Physicochemical Data
The core quantitative data for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1359829-52-9 | [6][8][9] |
| Molecular Formula | C₁₁H₁₀BrFO | [1][8][9] |
| Molecular Weight | 257.10 g/mol | [1][3][8] |
| Appearance | Pale Yellow to Brown Liquid | [1][3] |
Spectroscopic Characterization
While dedicated, published experimental spectra for this specific compound are not widely available, its structure can be confidently predicted using established spectroscopic principles and data from its direct precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[10]
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¹H NMR (Proton Nuclear Magnetic Resonance): The most telling feature would be a single proton signal for the α-carbon (the carbon bearing the bromine), appearing as a doublet due to coupling with the methine proton of the cyclopropyl group. This signal would be significantly downfield-shifted compared to the two-proton signal of its non-brominated precursor due to the deshielding effect of the bromine atom. Other signals would include the multiplets for the cyclopropyl protons and the aromatic protons of the 4-fluorophenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would clearly show 11 distinct carbon signals. The carbonyl carbon would appear significantly downfield (~190-200 ppm). The α-carbon bonded to the bromine would be observed in the aliphatic region but shifted downfield relative to a standard CH group. The carbons of the 4-fluorophenyl ring would show characteristic splitting patterns due to C-F coupling.
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Mass Spectrometry (MS): The mass spectrum is expected to exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), two peaks of nearly equal intensity will be observed at m/z 256 and 258, corresponding to [C₁₁H₁₀⁷⁹BrFO]⁺ and [C₁₁H₁₀⁸¹BrFO]⁺, respectively. This isotopic signature is a definitive indicator of a monobrominated compound.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and cyclopropyl groups, a C-F stretching band, and a C-Br stretching vibration in the fingerprint region.
Synthesis and Chemical Reactivity
The utility of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is intrinsically linked to its synthesis and subsequent reactivity.
Primary Synthetic Pathway
The most direct and common synthesis involves the α-bromination of its ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[3] This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, transforming it into a potent electrophilic center.
Caption: General synthesis of the target compound via α-bromination.
Experimental Protocol: α-Bromination
The following is a representative, self-validating protocol for the synthesis.
Objective: To synthesize 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone via electrophilic bromination.
Materials:
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1-Cyclopropyl-2-(4-fluorophenyl)ethanone (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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AIBN (Azobisisobutyronitrile) (0.02 eq, catalytic)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone in the chosen solvent.
-
Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and saturated Na₂S₂O₃ solution (to quench any remaining bromine).
-
Perform a final wash with brine.
-
-
Purification & Validation:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a pale yellow oil, can be purified by column chromatography on silica gel.
-
Validate the final product's identity and purity using the spectroscopic methods outlined in Section 2.2.
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Core Chemical Reactivity
The chemical behavior is dominated by the α-bromo ketone moiety. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic. This makes the molecule an excellent substrate for nucleophilic substitution (Sₙ2) reactions .[1] This reactivity is the cornerstone of its use in constructing the thienopyridine core of Prasugrel.
Application in Drug Development: The Prasugrel Case Study
The primary industrial application of this compound is as a critical building block for Prasugrel.
Caption: Key synthetic step utilizing the bromo-intermediate for Prasugrel.
In the synthesis of Prasugrel, a nucleophilic sulfur-containing thienopyridine derivative attacks the electrophilic α-carbon of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This Sₙ2 reaction displaces the bromide ion and forms a new carbon-sulfur bond, effectively coupling the two key fragments of the final drug molecule. The high reactivity and purity of the bromo-intermediate are essential for achieving a high yield and quality in this critical step.[3]
Safety, Handling, and Storage
Given its nature as a reactive α-bromo ketone, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for the 4-fluoro isomer is not universally available, data from the closely related 2-fluoro isomer (CAS 204205-33-4) and other α-haloacetophenones indicate that it should be treated as a hazardous substance that causes skin and eye irritation or potential burns.[11][12][13]
Handling Protocol
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Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[12]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors. Take precautionary measures against static discharge.[14]
-
First Aid:
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[12][14]
Conclusion
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is more than a simple organic halide; it is a highly functionalized and strategically important intermediate. Its value is derived from a synthetically advantageous combination of a reactive electrophilic center and structural motifs known to impart favorable pharmacological properties. Its central role in the production of Prasugrel underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any scientist or researcher working with this versatile chemical building block.
References
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Apicule. (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No: 204205-33-4) API Intermediate Manufacturers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Synthesis and Applications of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
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Angene. (n.d.). Ethanone, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)- (CAS# 204205-33-4). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
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Veeprho. (n.d.). 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. Retrieved from [Link]
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Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark. Retrieved from [Link]
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